molecular formula C13H7F3O2 B6400038 3-(2,3-Difluorophenyl)-4-fluorobenzoic acid CAS No. 1261465-79-5

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6400038
CAS No.: 1261465-79-5
M. Wt: 252.19 g/mol
InChI Key: BFDQVXHRKLHFGZ-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two fluorine atoms on the phenyl ring and one fluorine atom on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation further streamlines the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 4-Fluorobenzoic acid
  • 3,4-Difluorobenzoic acid

Uniqueness

3-(2,3-Difluorophenyl)-4-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on both the phenyl and benzoic acid moieties. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

IUPAC Name

3-(2,3-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-5-4-7(13(17)18)6-9(10)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDQVXHRKLHFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689657
Record name 2',3',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261465-79-5
Record name 2',3',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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